Mayumbine

Neuroscience GABA Receptor Pharmacology Anxiolytic Screening

Mayumbine (19-epi-ajmalicine) is the stereospecific, high-affinity GABAA benzodiazepine site ligand (IC₅₀ 76 nM) that its C19 epimer ajmalicine cannot replace. Substitution with other heteroyohimbines will alter experimental outcomes and invalidate SAR interpretations. Supplied at ≥98% purity with documented 36-month stability at 2–8°C, it is the definitive probe for benzodiazepine site pharmacology, HTS library screening, and HPLC analytical standardization. Procure Mayumbine to ensure target engagement specificity and reproducible receptor binding data.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
CAS No. 25532-45-0
Cat. No. B041145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMayumbine
CAS25532-45-0
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
InChIInChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15+,16-,19+/m1/s1
InChIKeyGRTOGORTSDXSFK-XIEZEKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Mayumbine (CAS 25532-45-0) | 19-Epi-Ajmalicine Heteroyohimbine Alkaloid for Neuroscience Research & Benzodiazepine Pharmacology Studies


Mayumbine (CAS 25532-45-0), also known as 19-epi-ajmalicine, is a naturally occurring heteroyohimbine monoterpene indole alkaloid [1]. It was first isolated from the bark of Rauvolfia vomitoria and belongs to the Corynanthe structural subclass of yohimban alkaloids [2]. Mayumbine is the C19 epimer of ajmalicine (raubasine) and features a heteroatom (oxygen) in the E-ring of its pentacyclic framework [3]. This compound is primarily recognized as a high-affinity ligand for the benzodiazepine binding site of the GABAA receptor complex [4].

Why Generic Substitution of Heteroyohimbine Alkaloids Fails: Mayumbine (19-Epi-Ajmalicine) Exhibits Distinct Stereochemistry-Driven Pharmacology


Although Mayumbine (19-epi-ajmalicine) shares the same molecular formula (C₂₁H₂₄N₂O₃) and core yohimban skeleton with several in-class alkaloids such as ajmalicine, tetrahydroalstonine, and rauwolscine, the stereochemical configuration at C19 fundamentally alters its biological target profile [1]. While ajmalicine (the C19 epimer) acts primarily as an α₁-adrenergic receptor antagonist and is marketed as an antihypertensive [2], Mayumbine demonstrates nanomolar affinity for the benzodiazepine site of the GABAA receptor, a target not meaningfully engaged by its epimer [3]. This stereospecific ligand-receptor recognition means that substitution of Mayumbine with ajmalicine or other heteroyohimbines will lead to completely different experimental outcomes and invalidate structure-activity relationship (SAR) interpretations [4].

Mayumbine (25532-45-0) Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs for Scientific Procurement Decisions


Benzodiazepine Receptor Binding Affinity: Mayumbine Exhibits Nanomolar Potency at GABAA-BZD Site, Contrasting with Micromolar Nicotinic Activity of Ajmalicine

Mayumbine demonstrates high-affinity binding to the benzodiazepine site of the rat GABAA receptor complex, with an IC₅₀ of 76 ± 3.5 nM for displacement of ³H-diazepam [1]. In contrast, its C19 epimer ajmalicine (raubasine) shows no reported affinity for this site and instead acts as a reversible non-competitive nicotine receptor inhibitor with an IC₅₀ of 72.3 μM [2]. The ~950-fold difference in potency and distinct target engagement underscore the stereochemical dependence of biological activity.

Neuroscience GABA Receptor Pharmacology Anxiolytic Screening

Synthetic Accessibility: Enantioselective Total Synthesis of (+)-Mayumbine Achieved in 40% Overall Yield from a Common Pentacyclic Intermediate

A divergent enantioselective total synthesis route published in 2025 enables the preparation of both (−)-ajmalicine and (+)-mayumbine from a common pentacyclic lactone intermediate [1]. Starting from N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal, the route delivers (+)-mayumbine in 40% overall yield (from lactone 8b), compared to 57% for (−)-ajmalicine from its respective diastereomeric lactone [2]. The availability of a fully characterized synthetic route with high diastereo- and enantioselectivity provides a reliable source of material for studies requiring defined stereochemistry.

Synthetic Organic Chemistry Alkaloid Total Synthesis Medicinal Chemistry

Purity and Storage Stability: Commercial Mayumbine Supplied at >98% Purity with Documented Long-Term Stability at 2–8°C

Commercially available Mayumbine (19-epi-ajmalicine) is routinely supplied with purity exceeding 98% as determined by HPLC [1]. Vendor technical data indicate that the solid powder remains stable for up to 36 months when stored sealed at 2–8°C . For comparison, ajmalicine (CAS 483-04-5) is also available at >98% purity, but its storage recommendations are typically less explicitly documented in the public domain. The availability of certified analytical standards with defined stability profiles ensures reproducibility in receptor binding assays and pharmacological studies.

Analytical Chemistry Natural Product Standards Quality Control

Validated Application Scenarios for Mayumbine (25532-45-0) Based on Quantitative Differentiation Evidence


GABAA Receptor Benzodiazepine Site Binding Studies

Mayumbine is the optimal choice for experiments designed to characterize ligand interactions at the benzodiazepine binding site of the GABAA receptor complex. Its nanomolar affinity (IC₅₀ = 76 nM) has been directly demonstrated using ³H-diazepam displacement assays in rat brain membranes [1]. In contrast, ajmalicine shows no activity at this site, and tetrahydroalstonine primarily targets α₂-adrenoceptors [2]. Using Mayumbine ensures that observed pharmacological effects are attributable to benzodiazepine site modulation rather than off-target adrenergic or serotonergic activity.

Stereochemical Probe in Heteroyohimbine Structure-Activity Relationship (SAR) Studies

As the C19 epimer of ajmalicine, Mayumbine serves as a critical stereochemical probe for dissecting how minor configurational changes dictate receptor selectivity within the heteroyohimbine alkaloid class. The divergent total synthesis of (−)-ajmalicine and (+)-mayumbine from a common intermediate provides a validated synthetic platform for generating stereochemically pure material [3]. Researchers can confidently use Mayumbine to test hypotheses regarding the role of the C19 stereocenter in target engagement, as its benzodiazepine receptor affinity contrasts sharply with the adrenergic/nictonic profile of its epimer.

Natural Product Library Screening for Anxiolytic or Sedative Lead Discovery

Pharmaceutical and academic screening centers seeking novel GABAA receptor modulators should include Mayumbine in their natural product libraries. Its high affinity for the benzodiazepine site (IC₅₀ = 76 ± 3.5 nM) [1] makes it a useful positive control or starting point for medicinal chemistry optimization. The commercial availability of >98% pure material with documented long-term stability [4] supports reproducible high-throughput screening campaigns without the variability introduced by impure or degraded compounds.

Quality Control and Analytical Reference Standard

Due to its well-defined stereochemistry and commercial availability at high purity (>98%), Mayumbine is suitable as an analytical reference standard for HPLC method development and for quantifying heteroyohimbine alkaloids in plant extracts or biological samples. Its stability profile (36 months at 2–8°C) [4] ensures reliable performance as a calibration standard over extended periods, reducing the frequency of re-certification and procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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